molecular formula C20H23NO3 B1331620 fmoc-Valinol CAS No. 160885-98-3

fmoc-Valinol

Cat. No.: B1331620
CAS No.: 160885-98-3
M. Wt: 325.4 g/mol
InChI Key: MYMGENAMKAPEMT-LJQANCHMSA-N
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Description

N-(9-Fluorenylmethoxycarbonyl)-L-valinol: is a derivative of the amino acid valine, where the amino group is protected by the fluorenylmethoxycarbonyl group. This compound is commonly used in peptide synthesis as a protecting group for the amino group, allowing for selective reactions to occur at other functional groups.

Mechanism of Action

Target of Action

Fmoc-Valinol, also known as N-alpha-(9-Fluorenylmethoxycarbonyl)-L-valinol, is primarily used as a protecting group for amines in peptide synthesis . The primary target of this compound is the amine group of an amino acid, which it protects during the peptide bond formation process .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, which serves as a protective group for the amine . The Fmoc group is base-labile, meaning it can be rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The Fmoc group plays a crucial role in the chemical synthesis of peptides . It is integrated into the solid-phase peptide synthesis (SPPS) methods, allowing for the rapid and highly efficient synthesis of peptides . The Fmoc group’s beneficial attributes have yet to be surpassed by any other Na-protecting group .

Result of Action

The primary result of this compound’s action is the protection of the amine group during peptide synthesis, enabling the formation of peptide bonds without unwanted side reactions . After the peptide synthesis is complete, the Fmoc group is removed, leaving behind the desired peptide product .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the pH of the environment can affect the introduction and removal of the Fmoc group . Moreover, the temperature can influence the efficiency of the peptide synthesis process . It’s also worth noting that this compound should be stored at a temperature of 2-8°C .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of N-(9-Fluorenylmethoxycarbonyl)-L-valinol typically involves large-scale synthesis using the above-mentioned methods, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(9-Fluorenylmethoxycarbonyl)-L-valinol can undergo oxidation reactions, typically forming aldehydes or ketones depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine.

    Substitution: The fluorenylmethoxycarbonyl group can be substituted under specific conditions, often involving nucleophilic reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophilic reagents like sodium azide or hydrazine can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields aldehydes or ketones, while reduction yields alcohols or amines.

Scientific Research Applications

Chemistry: N-(9-Fluorenylmethoxycarbonyl)-L-valinol is widely used in solid-phase peptide synthesis as a protecting group for the amino group. This allows for the selective formation of peptide bonds without interference from other functional groups .

Biology: In biological research, this compound is used to synthesize peptides and proteins for studying their structure and function. It is also used in the development of peptide-based drugs.

Medicine: N-(9-Fluorenylmethoxycarbonyl)-L-valinol is used in the synthesis of peptide-based therapeutics, which are used to treat various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, this compound is used in the large-scale production of peptides and proteins for pharmaceutical and biotechnological applications.

Comparison with Similar Compounds

Uniqueness: N-(9-Fluorenylmethoxycarbonyl)-L-valinol is unique due to its specific structure, which includes a hydroxyl group. This makes it particularly useful in certain synthetic applications where the hydroxyl group can participate in additional reactions.

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-1-hydroxy-3-methylbutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c1-13(2)19(11-22)21-20(23)24-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19,22H,11-12H2,1-2H3,(H,21,23)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYMGENAMKAPEMT-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350853
Record name fmoc-Valinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160885-98-3
Record name 9H-Fluoren-9-ylmethyl N-[(1S)-1-(hydroxymethyl)-2-methylpropyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160885-98-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name fmoc-Valinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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